

# Spectroscopic Profile of Pyrrole-2-Carboxylic Acid: A Technical Guide

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## Compound of Interest

Compound Name: Pyrrole-2-Carboxylic Acid

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This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **Pyrrole-2-Carboxylic Acid** (PCA), a molecule of significant interest in medicinal chemistry and natural product synthesis. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols and a logical workflow for its spectroscopic analysis.

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **Pyrrole-2-Carboxylic Acid**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR)

Chemical Shift (ppm)	Multiplicity	Assignment	Solvent	Frequency (MHz)	Reference
12.2	br s	COOH	DMSO-d <sub>6</sub>	399.65	[1]
11.72	br s	NH	DMSO-d <sub>6</sub>	399.65	[1]
7.05	m	H5	Acetone-d <sub>6</sub>	300	[1]
6.970	t	H5	DMSO-d <sub>6</sub>	399.65	[1]
6.88	dd	H3	Acetone-d <sub>6</sub>	300	[1]
6.751	dd	H3	DMSO-d <sub>6</sub>	399.65	[1]
6.20	m	H4	Acetone-d <sub>6</sub>	300	[1]
6.147	t	H4	DMSO-d <sub>6</sub>	399.65	[1]
6.94	-	H3/H5	CD <sub>3</sub> OD	600	[2]
6.84	-	H3/H5	CD <sub>3</sub> OD	600	[2]
6.17	-	H4	CD <sub>3</sub> OD	600	[2]

### <sup>13</sup>C NMR (Carbon-13 NMR)

Chemical Shift (ppm)	Assignment	Solvent	Reference
162.8	C=O	DMSO-d <sub>6</sub>	[3]
130.4	C2	DMSO-d <sub>6</sub>	[3]
122.9	C5	DMSO-d <sub>6</sub>	[3]
115.3	C3	DMSO-d <sub>6</sub>	[3]
109.4	C4	DMSO-d <sub>6</sub>	[3]

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Description of Vibration	Reference
3465	N-H Stretch (in CCl <sub>4</sub> solution)	[4]
2500-3300	O-H Stretch (broad, H-bonded)	[5][6]
1710-1760	C=O Stretch	[5][6]
1670	C=O Stretch (in CCl <sub>4</sub> solution)	[4]
1622	C=O Stretch (Raman, solid)	[4]

## Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Ion	Technique	Reference
111	100	[M] <sup>+</sup>	EI	[7]
94	~80	[M-OH] <sup>+</sup>	EI	[7]
66	~60	[M-COOH] <sup>+</sup>	EI	[7]
39	~55	-	EI	[7]

## Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are outlined below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A standard protocol involves dissolving approximately 5-10 mg of **Pyrrole-2-Carboxylic Acid** in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub>, CD<sub>3</sub>OD, or Acetone-d<sub>6</sub>) in a 5 mm NMR tube.[1] The concentration can be adjusted to achieve optimal signal-to-noise ratio. For certain experiments, the pH of the sample may be adjusted. [2]
- **Instrumentation:** <sup>1</sup>H and <sup>13</sup>C NMR spectra are typically acquired on a Bruker or similar high-field NMR spectrometer operating at frequencies ranging from 300 MHz to 600 MHz for protons.[1][2]

- **$^1\text{H}$  NMR Acquisition:** A standard pulse program is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-15 ppm), and a relaxation delay of 1-5 seconds.
- **$^{13}\text{C}$  NMR Acquisition:** A proton-decoupled pulse sequence is commonly used to acquire the  $^{13}\text{C}$  spectrum, resulting in singlets for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of  $^{13}\text{C}$  and its smaller gyromagnetic ratio, a larger number of scans and a longer acquisition time are necessary compared to  $^1\text{H}$  NMR.

## Infrared (IR) Spectroscopy

- **Sample Preparation:** For solid-state analysis, two common methods are employed:
  - **KBr Pellet:** A small amount of **Pyrrole-2-Carboxylic Acid** is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.[\[3\]](#)
  - **Nujol Mull:** The sample is ground with a few drops of Nujol (a mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).[\[3\]](#)
  - **Attenuated Total Reflectance (ATR):** The solid sample is placed directly onto the ATR crystal.[\[2\]](#)
- **Instrumentation:** A Fourier-Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor 27 or a Nicolet Magna IR 550 Series II, is typically used.[\[2\]](#)[\[4\]](#)
- **Data Acquisition:** The spectrum is recorded over the mid-infrared range (typically 4000-400  $\text{cm}^{-1}$ ). A background spectrum of the empty sample holder (or pure KBr pellet/Nujol) is recorded and subtracted from the sample spectrum to eliminate contributions from atmospheric  $\text{CO}_2$  and water vapor, as well as the sample matrix.

## Mass Spectrometry (MS)

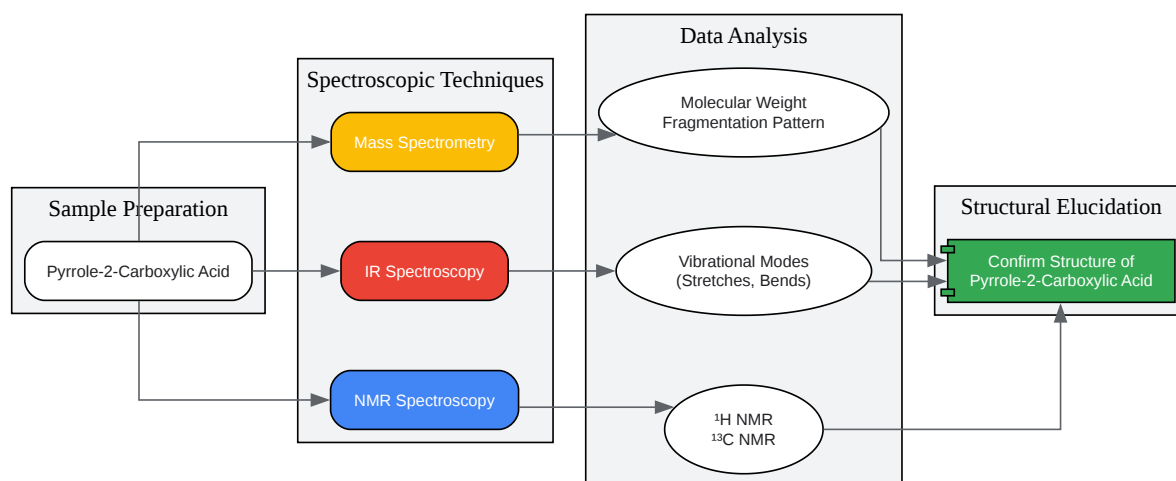
- **Sample Introduction and Ionization:**
  - **Electron Ionization (EI):** The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC-MS), and bombarded with a high-energy electron

beam (typically 70 eV) to induce ionization and fragmentation.[7]

- Electrospray Ionization (ESI): For liquid chromatography-mass spectrometry (LC-MS), the sample is dissolved in a suitable solvent and sprayed through a charged capillary to form ions.[2] This is a softer ionization technique that often results in less fragmentation and a more prominent molecular ion peak.
- Instrumentation: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), and ion trap instruments.[2]
- Data Acquisition: The mass-to-charge ratio ( $m/z$ ) of the ions is measured, and the data is presented as a mass spectrum, which is a plot of relative ion intensity versus  $m/z$ .

## Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of **Pyrrole-2-Carboxylic Acid**.



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Caption: Workflow for the spectroscopic analysis of **Pyrrole-2-Carboxylic Acid**.

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